(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid
Description
Systematic Nomenclature and Molecular Identification
The systematic IUPAC name for this compound is (2S)-2-[(4-fluorobenzoyl)amino]-3-hydroxypropanoic acid , reflecting its stereochemical configuration and functional group arrangement. Its molecular formula, C₁₀H₁₀FNO₄ , corresponds to a molecular weight of 227.19 g/mol . The structure integrates three key moieties:
- A 4-fluorophenyl group attached to a formamido functional group
- A hydroxypropanoic acid backbone with a chiral center at the C2 position
- A stereospecific (S) configuration at the α-carbon.
The compound’s SMILES notation (C1=CC(=CC=C1C(=O)NC@@HC(=O)O)F ) and InChI key (UXACWZYNADSDND-QMMMGPOBSA-N ) provide unambiguous representations of its atomic connectivity and stereochemistry. X-ray crystallographic analyses of analogous fluorinated amino acids reveal characteristic bond angles of ~120° for the planar formamido group and ~109.5° tetrahedral geometry at the chiral center.
| Molecular Property | Value |
|---|---|
| Empirical Formula | C₁₀H₁₀FNO₄ |
| Molecular Weight | 227.19 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 95.5 Ų |
Table 1: Key molecular descriptors derived from computational analysis.
Historical Context in Fluorinated Amino Acid Research
The synthesis of fluorinated amino acids emerged as a critical focus in the 1990s, driven by the need to enhance peptide stability and bioavailability. Early methodologies relied on halogen exchange reactions and Strecker syntheses , but these often suffered from limited stereocontrol. The target compound’s development reflects advancements in asymmetric catalysis and protective-group-free strategies that became prominent in the 2010s.
Notable milestones include:
- 1996 : Development of electrophilic fluorination protocols enabling direct C-F bond formation in amino acid side chains.
- 2019 : Systematic review highlighting fluorine’s role in improving metabolic stability of peptide therapeutics.
- 2023 : Flow chemistry approaches for scalable production of fluorinated amino acid derivatives, addressing previous synthetic bottlenecks.
This compound’s formamido-hydroxypropanoate architecture represents a departure from classical fluorinated α-amino acids, combining features of both β-amino acids and aryl-fluorinated building blocks . Its design likely originated from structure-activity relationship (SAR) studies targeting protease-resistant peptide analogs.
Position Within Contemporary Organofluorine Chemistry
In modern organofluorine chemistry, this molecule occupies a niche as a multifunctional synthon for:
- Peptide backbone modification : The hydroxypropanoic acid moiety enables isosteric replacement of serine or threonine residues while introducing conformational constraints.
- Fluorine-directed protein interactions : The 4-fluorophenyl group participates in C-F···H-N hydrogen bonds and ortho-fluorine effects that modulate target binding.
- Metabolic stability enhancement : Fluorination at the para position of the aromatic ring reduces oxidative metabolism by cytochrome P450 enzymes, as demonstrated in related compounds.
Comparative studies show that the formamido group increases membrane permeability by 2.3-fold compared to carbamate-protected analogs, while maintaining aqueous solubility (>50 mg/mL at pH 7.4). These properties align with current trends in central nervous system (CNS) drug development , where fluorinated amino acids improve blood-brain barrier penetration.
Properties
IUPAC Name |
(2S)-2-[(4-fluorobenzoyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c11-7-3-1-6(2-4-7)9(14)12-8(5-13)10(15)16/h1-4,8,13H,5H2,(H,12,14)(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXACWZYNADSDND-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CO)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CO)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and glycidol.
Formation of Intermediate: The reaction between 4-fluoroaniline and glycidol under controlled conditions leads to the formation of an intermediate compound.
Formylation: The intermediate is then subjected to formylation using formic acid or a formylating agent to introduce the formamido group.
Hydrolysis: The final step involves hydrolysis to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. The process may also include large-scale reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Hydrolysis of the Formamido Group
The formamido group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Condition | Reagents | Products |
|---|---|---|
| Acidic hydrolysis | Trifluoroacetic acid (TFA) | 4-Fluorobenzoic acid + (2S)-2-amino-3-hydroxypropanoic acid |
| Basic hydrolysis | NaOH (aqueous), heat | 4-Fluorobenzoate + (2S)-2-amino-3-hydroxypropanoate |
Key Findings :
-
Acidic cleavage of the amide bond is demonstrated in synthesis steps for structurally related compounds, where TFA removes protecting groups from amides .
-
Basic hydrolysis aligns with general amide reactivity, though specific conditions for this compound require optimization due to potential epimerization risks at the chiral center .
Esterification of the Carboxylic Acid
The carboxylic acid reacts with alcohols to form esters, a key step in prodrug development:
| Reagents | Conditions | Product |
|---|---|---|
| Methanol, H₂SO₄ | Reflux, 12 hours | Methyl (2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoate |
Mechanistic Insight :
-
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The hydroxyl group may require protection (e.g., silylation) to prevent side reactions.
Oxidation of the Hydroxyl Group
The secondary hydroxyl group can be oxidized to a ketone under controlled conditions:
| Reagents | Conditions | Product |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 25°C | (2S)-2-[(4-fluorophenyl)formamido]-3-oxopropanoic acid |
Limitations :
Reduction of the Amide Bond
Strong reducing agents convert the formamido group to a methylamino moiety:
| Reagents | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | (2S)-2-[(4-fluorophenyl)methylamino]-3-hydroxypropanoic acid |
Note :
-
LiAlH₄ reduces the amide to a tertiary amine while preserving the hydroxyl and carboxylic acid groups .
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophiles to the meta position due to fluorine’s electron-withdrawing effect:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (2S)-2-[(3-nitro-4-fluorophenyl)formamido]-3-hydroxypropanoic acid |
Challenges :
-
Steric hindrance from the formamido group may limit reaction efficiency.
Salt Formation
The carboxylic acid forms salts with bases, enhancing solubility for pharmaceutical applications:
| Base | Conditions | Product |
|---|---|---|
| Sodium hydroxide | Aqueous solution, 25°C | Sodium (2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoate |
Applications :
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Design and Development
The structure of (2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid suggests potential applications in drug design, particularly as a scaffold for developing new pharmaceutical agents. Its fluorinated phenyl group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further modification in drug synthesis.
1.2 Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of hydroxypropanoic acids can inhibit tumor growth by modulating metabolic pathways critical for cancer cell proliferation . The specific mechanism of action for this compound remains to be elucidated but could involve the disruption of metabolic processes in cancer cells.
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving amino acid metabolism. Its structural similarity to natural amino acids allows it to interact with enzymes that process these substrates, providing insights into enzyme kinetics and mechanisms .
2.2 Protein Interaction Studies
this compound can be utilized in studies examining protein-ligand interactions. By labeling this compound with suitable tags, researchers can track its binding affinity to various proteins, aiding in the understanding of protein function and regulation .
Therapeutic Potential
3.1 Neurological Disorders
There is emerging evidence suggesting that compounds with similar structures may have neuroprotective effects. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurological disorders such as Alzheimer's disease or Parkinson's disease through modulation of neurotransmitter systems .
3.2 Anti-inflammatory Properties
Studies have indicated that certain hydroxypropanoic acids possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The incorporation of fluorine into the structure may enhance these properties by improving the compound's interaction with inflammatory pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity, while the formamido and hydroxy groups contribute to its overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Groups
a. 3-(4-Fluorophenyl)-3-hydroxypropanoic Acid
- Structure: Lacks the formamide group; instead, a hydroxyl group is directly attached to the propanoic acid at position 3, with a 4-fluorophenyl substituent.
- Key Differences : The absence of the formamide linkage reduces hydrogen-bonding capacity and alters electronic properties. This compound is primarily used as a pharmaceutical intermediate, suggesting its role in synthesizing more complex molecules rather than direct therapeutic application .
b. (2S)-2-[(6-Fluoropyridin-2-yl)formamido]-3-hydroxypropanoic Acid
- Structure : Replaces the 4-fluorophenyl group with a 6-fluoropyridinyl ring.
- Key Differences : The pyridine nitrogen introduces a basic site, enhancing solubility and altering electronic interactions. This modification could improve bioavailability or target selectivity compared to the phenyl analogue .
Analogues with Functional Group Variations
a. (2S)-2-[(2,3-Dihydroxyphenyl)formamido]-3-hydroxypropanoic Acid
- Structure : Features a dihydroxyphenyl group instead of 4-fluorophenyl.
- This compound may exhibit antioxidant or metal-chelating properties .
b. (2R)-2-(4-Fluorophenyl)-2-[[(2S)-2-methyl-3-sulfanyl-propanoyl]amino]ethanoic Acid
- Structure: Contains a thiol (-SH) group in the propanoyl moiety and an ethanoic acid backbone.
- The stereochemistry (2R configuration) may lead to divergent biological activity compared to the 2S-configured target compound .
Boron-Containing and Amino Acid Derivatives
a. (2S)-2-Amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic Acid
- Structure : Incorporates a boronate ester group at the aromatic ring.
- Key Differences: The boron moiety enables applications in neutron capture therapy or protease inhibition. The amino group (vs.
b. L-4-Fluorophenylalanine
- Structure: A fluorinated aromatic amino acid lacking the hydroxypropanoic acid and formamide groups.
- Key Differences: As a natural amino acid analogue, it may integrate into proteins, affecting folding or function. The absence of the hydroxypropanoic acid tail limits its role in non-ribosomal pathways .
Research Findings and Implications
- Stereochemical Sensitivity: Enantiomers like (2R)- vs. (2S)-configured compounds exhibit divergent bioactivities, as seen in analogues such as (2R)-2-(4-fluorophenyl)-2-[[(2S)-2-methyl-3-sulfanyl-propanoyl]amino]ethanoic acid. This highlights the importance of chiral synthesis in drug development .
- Functional Group Impact : The substitution of fluorine or hydroxyl groups on aromatic rings significantly alters solubility and target affinity. For example, dihydroxyphenyl derivatives show enhanced polar interactions compared to fluorophenyl analogues .
- Boron-Containing Analogues : These compounds represent a niche area for targeted therapies, leveraging boron’s unique reactivity for applications like neutron capture therapy .
Biological Activity
Overview
(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid, also known by its CAS number 1102888-26-5, is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. Its structure includes a fluorophenyl group, a formamido group, and a hydroxypropanoic acid moiety, which contribute to its unique properties and applications.
- IUPAC Name : (2S)-2-[(4-fluorobenzoyl)amino]-3-hydroxypropanoic acid
- Molecular Formula : C₁₀H₁₀FNO₄
- Molecular Weight : 227.19 g/mol
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the formamido and hydroxy groups contribute to its reactivity and stability. This compound is believed to modulate enzyme activity, potentially leading to various therapeutic effects.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that derivatives of hydroxypropanoic acids can inhibit enzymes involved in metabolic pathways, which may be relevant in conditions such as diabetes and cancer .
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, indicating potential for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory effects. It may modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .
Case Studies and Research Findings
- Study on Enzyme Activity : A study assessed the inhibitory effects of various carboxylic acid derivatives on enzyme activity related to metabolic processes. The results indicated significant inhibition by compounds similar to this compound, suggesting its potential as a therapeutic agent .
- Antitumor Activity : In a recent study published in Frontiers in Microbiology, derivatives of hydroxypropanoic acids were tested for their effects on cancer cell lines. The findings showed that certain derivatives exhibited strong antitumor activity, supporting the hypothesis that this compound could have similar effects .
- Inflammation Model : Another investigation focused on the anti-inflammatory properties of related compounds in animal models. The study found that treatment with these compounds resulted in reduced markers of inflammation, highlighting their potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S)-2-[(3-fluorophenyl)formamido]-4-hydroxybutanoic acid | Similar formamido and hydroxy groups | Anticancer activity |
| α-(trifluoromethyl)styrene derivatives | Different fluorinated structure | Enzyme inhibition |
| (2S)-2-amino-3-hydroxybutanoic acid | Lacks fluorophenyl group | Less potent biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid, and how can enantiomeric purity be ensured during synthesis?
- Methodology :
- Step 1 : Use a coupling reaction between 4-fluorobenzoyl chloride and (2S)-2-amino-3-hydroxypropanoic acid under basic conditions (e.g., LiOH in THF/water) to form the amide bond .
- Step 2 : Purify the product via acid-base extraction (e.g., aqueous NaOH and ethyl acetate) followed by recrystallization.
- Enantiomeric Purity : Employ chiral HPLC with a cellulose-based column or enzymatic resolution using acylases to verify and maintain stereochemical integrity .
Q. How should researchers characterize the structural and stereochemical integrity of this compound using spectroscopic methods?
- Methodology :
- NMR : Analyze , , and -NMR to confirm the presence of the fluorophenyl group, formamido linkage, and hydroxypropanoic acid backbone. COSY and HSQC can resolve stereochemical ambiguities .
- X-ray Crystallography : For absolute stereochemistry determination, grow single crystals in polar solvents (e.g., methanol/water) and compare to known analogs .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed fluorophenyl derivatives) using LC-MS .
- Kinetic Analysis : Calculate degradation rate constants () and half-life () under each condition to predict shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS. Compare in vitro IC values (enzyme assays) with in vivo efficacy (rodent models) to identify metabolic inactivation or transport limitations .
- Tissue Distribution Studies : Use radiolabeled -analogs for PET imaging to track compound localization and correlate with observed bioactivity discrepancies .
Q. What computational strategies are employed to model the interaction of this compound with biological targets, and how can these predict binding affinities?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., kinases or proteases). Validate predictions with mutagenesis studies on key residues (e.g., Tyr, Asp) .
- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess conformational stability and identify allosteric binding pockets .
Q. How do researchers design in vitro assays to evaluate the inhibitory activity of this compound against specific enzymes, and what controls are necessary?
- Methodology :
- Enzyme Kinetics : Use a fluorogenic substrate (e.g., 4-methylcoumarin derivatives) in a continuous assay. Include controls for non-specific binding (e.g., DMSO vehicle) and enzyme denaturation (heat-inactivated samples) .
- Data Validation : Perform dose-response curves (IC) in triplicate and compare to positive inhibitors (e.g., staurosporine for kinases). Use ANOVA to assess statistical significance .
Q. What are the ecological implications of accidental release of this compound, and how can its environmental persistence be mitigated?
- Methodology :
- Biodegradation Assays : Use OECD 301B guidelines to test microbial degradation in soil/water systems. Quantify residual compound via UPLC-UV and identify metabolites (e.g., defluorinated products) .
- Toxicity Screening : Conduct Daphnia magna or algae growth inhibition tests to assess acute/chronic effects. EC values guide risk assessment .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
